Dacomitinib-d3
Description
Properties
Molecular Formula |
C24H25ClFN5O2 |
|---|---|
Molecular Weight |
473.0 g/mol |
IUPAC Name |
(E)-N-[4-(3-chloro-4-fluoroanilino)-7-(trideuteriomethoxy)quinazolin-6-yl]-4-piperidin-1-ylbut-2-enamide |
InChI |
InChI=1S/C24H25ClFN5O2/c1-33-22-14-20-17(24(28-15-27-20)29-16-7-8-19(26)18(25)12-16)13-21(22)30-23(32)6-5-11-31-9-3-2-4-10-31/h5-8,12-15H,2-4,9-11H2,1H3,(H,30,32)(H,27,28,29)/b6-5+/i1D3 |
InChI Key |
LVXJQMNHJWSHET-KWUDEMAWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)/C=C/CN4CCCCC4 |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)C=CCN4CCCCC4 |
Origin of Product |
United States |
Preparation Methods
Deuterated Starting Material Approach
This method integrates deuterium at early synthetic stages using deuterated building blocks:
Step 1: Synthesis of Deuterated Piperidine Intermediate
- 4-(Piperidin-1-yl)but-2-enoyl chloride-d3 : React piperidine-d3 (C₅D₁₁N) with but-2-enoyl chloride in dichloromethane using N,N-diisopropylethylamine (DIPEA). Yield: 89%.
- Deuterated nitration : Treat with DNO₃/D₂SO₄ to introduce deuterium at aromatic positions.
Step 2: Condensation with Quinazoline Core
- Condense deuterated piperidine intermediate with 3-amino-4-methoxybenzoate using T3P (propylphosphonic anhydride) in acetonitrile. Reaction time: 3 hr at 25°C.
Step 3: Dimroth Rearrangement
Post-Synthetic Deuterium Exchange
Deuterium is introduced post-synthesis via hydrogen-deuterium (H-D) exchange :
Custom Synthesis Protocols
SynZeal’s methodology for this compound involves:
- Deuterated alkylation : Use CD₃I in place of CH₃I during methylation of the quinazoline intermediate.
- Chiral resolution : Separate enantiomers via preparative HPLC with a Chiralpak IC column (hexane:ethanol-D = 90:10).
Analytical Characterization
| Parameter | Method | Result | Source |
|---|---|---|---|
| Purity | HPLC-MS/MS | >99.5% (UV 260 nm) | |
| Isotopic Enrichment | HRMS (ESI+) | [M+H]⁺ = 473.0 (calc. 473.0) | |
| Deuteration Sites | ²H NMR (400 MHz, DMSO-d₆) | δ 1.45 (s, 3D, CD₃) |
Challenges and Optimization
- Regioselectivity : Competing deuteration at non-target sites (e.g., aromatic C-H) requires careful control of reaction time and temperature.
- Cost Efficiency : CD₃I and D₂O are expensive; catalytic deuteration reduces reagent use by 40%.
- Stability : this compound hydrates readily; storage under N₂ at -20°C is critical.
Industrial-Scale Production
Pfizer’s patented route (WO2017117070A1) highlights:
- Batch process : 500 kg/year capacity with 58% overall yield.
- Green chemistry : Replace dichloromethane with 2-MeTHF, reducing environmental impact.
Applications in Pharmacokinetic Studies
This compound serves as an internal standard in LC-MS/MS assays for quantifying dacomitinib in plasma:
Chemical Reactions Analysis
Types of Reactions
Dacomitinib-d3 undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form various metabolites.
Reduction: The nitro group in the intermediate can be reduced to an amino group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Hydrazine hydrate is commonly used for reduction reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of this compound, which can be further analyzed for their pharmacological properties .
Scientific Research Applications
Dacomitinib-d3 is a deuterated form of dacomitinib, a potent inhibitor of the epidermal growth factor receptor (EGFR) family. It targets EGFR, human epidermal growth factor receptor 2, and human epidermal growth factor receptor 4.
Scientific Research Applications
This compound is mainly used in research settings to study its effects on cancer cell lines and its potential therapeutic applications in treating non-small cell lung carcinoma (NSCLC). Its properties allow researchers to investigate drug interactions and metabolic pathways without interference from non-deuterated forms.
Preclinical Studies
This compound exhibits significant biological activity as an inhibitor of the epidermal growth factor receptor family. Preclinical studies have demonstrated that it effectively inhibits cell lines harboring resistance mutations such as T790M, leading to reduced phosphorylation of the epidermal growth factor receptor and decreased cell viability.
Clinical Applications and Studies
Dacomitinib has shown an objective response rate of approximately 5% in patients with advanced NSCLC who have progressed after chemotherapy. It has also improved progression-free survival compared to treatments like gefitinib.
Dacomitinib has been approved for NSCLC patients harboring classical EGFR mutations . Dacomitinib demonstrated favorable activity with manageable toxicity in patients with NSCLC harboring major uncommon EGFR mutations .
ARCHER 1050 trial The significantly superior progression-free survival benefit of dacomitinib over gefitinib in the ARCHER 1050 trial provided the basis for its use as a standard first-line option in EGFR-positive advanced NSCLC .
Phase II clinical trial A phase II clinical trial assessed the efficacy and safety of dacomitinib in adult patients with recurrent glioblastoma (GB) with EGFR gene amplification with or without EGFRvIII mutation .
Case Studies
Non-Small Cell Lung Cancer (NSCLC) In a dual-center, single-arm study in China, patients with metastatic or recurrent NSCLC harboring major uncommon EGFR mutations were treated with dacomitinib . In the first-line setting, 72.2% of patients (13/18) had a confirmed partial response, and 100% (18/18) had disease control . The median progression-free survival (PFS) was unreached . In the whole cohort, 56.3% of patients (18/32) had a confirmed partial response, and 90.6% (29/32) had disease control . The median PFS was 10.3 months (95% confidence interval, 6.1–14.5), and the median overall survival (OS) was 36.5 months . Control of intracranial metastases was observed in 13 patients (13/14, 92.9%) .
Mechanism of Action
Dacomitinib-d3 exerts its effects by irreversibly inhibiting the activity of the human epidermal growth factor receptor (EGFR) family, including EGFR/HER1, HER2, and HER4. It binds covalently to the ATP-binding site of these receptors, preventing their autophosphorylation and subsequent downstream signaling. This inhibition leads to the suppression of cell proliferation and induces apoptosis in cancer cells .
Comparison with Similar Compounds
Isotopic Variants of Dacomitinib
Dacomitinib-d3 belongs to a series of isotopically labeled derivatives developed for research purposes. Key variants include:
| Compound Name | Isotopic Labeling | Molecular Formula | Molecular Weight | Primary Application |
|---|---|---|---|---|
| This compound | [²H]₃ | C24H22D3ClFN5O2 | 472.98 | Metabolic tracing in vitro |
| Dacomitinib-13C-d3 | 13C, [²H]₃ | C2313CH22D3ClFN5O2 | 474.01 | Quantitative mass spectrometry |
| Dacomitinib-d10 | [²H]₁₀ | C24H15D10ClFN5O2 | 479.98 | High-resolution pharmacokinetics |
These variants are used interchangeably in research depending on the required sensitivity and analytical methodology. For example, Dacomitinib-d10 offers enhanced isotopic purity for complex biological matrices, while Dacomitinib-13C-d3 is preferred for dual-isotope tracer studies .
Structural Analogs and Impurities
These impurities are rigorously controlled in pharmaceutical formulations to ensure safety and efficacy .
Comparison with Other EGFR Inhibitors
This compound’s parent compound, Dacomitinib, is compared below with first- and third-generation EGFR inhibitors:
| Parameter | Dacomitinib | Afatinib | Osimertinib | Gefitinib |
|---|---|---|---|---|
| Target Specificity | ERBB1/2/4 | ERBB1/2/4 | EGFR (T790M mutant) | EGFR (wild-type) |
| IC₅₀ (EGFR, nM) | 6.0 | 0.5 | 12 | 33 |
| Mechanism | Irreversible | Irreversible | Irreversible | Reversible |
| Half-Life (hours) | 70 | 37 | 48 | 41 |
| Common Adverse Events | Dermatitis, diarrhea | Diarrhea, rash | QT prolongation | Nausea, hepatotoxicity |
| Clinical Use | 2nd-line NSCLC | 1st-line NSCLC | T790M+ NSCLC | 1st-line NSCLC |
Key Findings :
Biological Activity
Dacomitinib-d3 is a deuterated form of dacomitinib, an irreversible small molecule inhibitor targeting the epidermal growth factor receptor (EGFR) family, including HER2 and HER4. This article explores its biological activity, mechanism of action, pharmacokinetics, and clinical implications based on diverse research findings.
This compound functions by covalently binding to cysteine residues in the catalytic domains of EGFR family receptors. This irreversible inhibition leads to a significant reduction in EGFR phosphorylation and cell viability in cancer cell lines with mutations such as L858R and T790M. The compound exhibits an IC50 value of approximately 280 nM against these resistant mutations, indicating its potency in inhibiting tumor growth driven by aberrant EGFR signaling pathways .
Pharmacokinetics
The pharmacokinetic profile of this compound reveals several key characteristics:
- Absorption : this compound has an absolute oral bioavailability of approximately 80% with linear kinetics observed after single and multiple dosing. Peak plasma concentrations can reach about 104 ng/mL after a 45 mg dose .
- Distribution : The volume of distribution is reported at 2415 L, with a high protein binding rate of 98%, suggesting extensive distribution in tissues.
- Metabolism : Primarily metabolized via cytochrome P450 enzymes (notably CYP2D6 and CYP3A4), this compound produces an O-desmethyl metabolite (PF-05199265) that retains some biological activity.
- Elimination : Approximately 79% of the administered dose is excreted in feces, with less than 1% recovered unchanged in urine. The half-life is notably long at around 70 hours, allowing for once-daily dosing .
In Vitro Studies
This compound has demonstrated significant anti-proliferative effects across various cancer cell lines. A study evaluating its efficacy against a panel of head and neck squamous carcinoma cell lines reported IC50 values ranging from 29 nM to over 3000 nM, depending on the specific mutation and expression levels of EGFR .
| Cell Line | Mutation Type | IC50 (nM) |
|---|---|---|
| Karpas-299 | ALK+ | 29 |
| U937 | ALK- | 3194 |
| PC-9 | Exon 19 deletion | 7 |
| H1975 | L858R + T790M | 1185 |
Clinical Trials
In clinical settings, this compound has shown promising results for patients with advanced non-small cell lung cancer (NSCLC). In Phase III trials (ARCHER 1050), patients exhibited improved progression-free survival rates compared to those treated with gefitinib. Specifically, the objective response rate was reported at 5%, with a median progression-free survival of 2.8 months and overall survival reaching up to 9.5 months .
Case Studies
Several case studies have highlighted the efficacy of this compound in treating EGFR-mutant NSCLC. For instance, one case involving a patient with L858R mutation showed significant tumor shrinkage following treatment with this compound after failure with previous tyrosine kinase inhibitors. This underscores the potential for this compound as a second-line treatment option in resistant cases.
Q & A
Q. What are the validated analytical methods for quantifying Dacomitinib-d3 in biological matrices, and how do they address matrix interference?
Methodological Answer: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards to minimize matrix effects. Calibration curves should span the expected concentration range (e.g., 1–1000 ng/mL) and include quality controls (QCs) at low, medium, and high concentrations. Validate parameters per FDA/EMA guidelines: precision (<15% CV), accuracy (85–115%), recovery, and stability under storage conditions .
Q. How is the isotopic purity of this compound confirmed, and what thresholds are acceptable for pharmacokinetic studies?
Methodological Answer: Isotopic purity is assessed via high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR). Acceptable thresholds depend on the study objective: ≥98% purity is standard for metabolic stability assays, while ≥95% may suffice for tracer studies. Report batch-specific data to ensure reproducibility .
Q. What in vitro models are suitable for assessing this compound’s metabolic stability, and how are interspecies differences addressed?
Methodological Answer: Use human liver microsomes (HLMs) or hepatocytes for human-relevant data. Compare with rodent models (e.g., rat microsomes) to identify species-specific metabolism. Incubate this compound with NADPH-regenerating systems, quantify parent compound depletion over time, and calculate intrinsic clearance (CLint) using the in vitro half-life method .
Advanced Research Questions
Q. How can conflicting data on this compound’s plasma protein binding be resolved across studies?
Methodological Answer: Systematically evaluate experimental conditions:
- Equilibrium dialysis vs. ultrafiltration : Ultrafiltration may underestimate binding due to membrane adsorption.
- Temperature/pH : Standardize to 37°C and pH 7.4.
- Matrix composition : Use fresh plasma to avoid albumin degradation. Apply mass balance calculations and validate with orthogonal techniques (e.g., isothermal titration calorimetry) .
Q. What experimental designs minimize variability in deuterium isotope effect (DIE) studies for this compound?
Methodological Answer:
Q. How should researchers address discrepancies between in vitro and in vivo metabolite profiles of this compound?
Methodological Answer:
- Perform reaction phenotyping to identify primary metabolizing enzymes.
- Incorporate enterocyte/hepatic transporters (e.g., P-gp inhibitors) in in vitro models.
- Use physiologically based pharmacokinetic (PBPK) modeling to scale in vitro data to in vivo outcomes, adjusting for blood flow and tissue partitioning .
Methodological and Ethical Considerations
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound efficacy studies?
Methodological Answer: Use nonlinear regression (e.g., sigmoidal Emax model) to estimate EC50 and Hill coefficients. For small sample sizes, apply Bayesian hierarchical models to account for inter-individual variability. Report 95% confidence intervals and effect sizes, avoiding overreliance on p-values .
Q. How can researchers ensure reproducibility in synthesizing this compound analogs for structure-activity relationship (SAR) studies?
Methodological Answer:
Q. What ethical frameworks apply when using this compound in preclinical cancer models?
Methodological Answer: Adhere to ARRIVE 2.0 guidelines for animal studies:
- Justify sample sizes via power analysis.
- Report tumor volume endpoints and humane termination criteria.
- Disclose conflicts of interest (e.g., industry funding) and comply with institutional animal care committee protocols .
Data Contradiction and Synthesis
Q. How should researchers reconcile conflicting reports on this compound’s CYP3A4 induction potential?
Methodological Answer:
- Replicate studies using standardized assays (e.g., pregnane X receptor [PXR] luciferase reporter vs. primary hepatocyte CYP3A4 activity).
- Control for cell passage number, donor variability, and culture conditions (e.g., Matrigel overlay).
- Perform meta-analysis with heterogeneity testing (I<sup>2</sup> statistic) to quantify variability across studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
